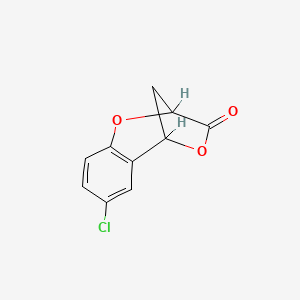![molecular formula C7H14N2 B1204371 1,5-Diazabicyclo[3.2.2]nonane CAS No. 283-47-6](/img/structure/B1204371.png)
1,5-Diazabicyclo[3.2.2]nonane
Overview
Description
1,5-Diazabicyclo[3.2.2]nonane is a bicyclic organic compound with the molecular formula C₇H₁₄N₂. It is a member of the diazabicyclo family, characterized by the presence of two nitrogen atoms within a bicyclic structure. This compound is known for its unique structural properties and has been studied for various applications in chemistry and industry .
Preparation Methods
1,5-Diazabicyclo[3.2.2]nonane can be synthesized through several methods. One common synthetic route involves the reaction of homopiperazine with ethylene oxide in a mixture of water and methanol at low temperatures. The resulting product is then subjected to further reactions to form the desired bicyclic structure . Another method involves the pyrolysis of 1-(2-bromoethyl)-homopiperazine dihydrobromide at high temperatures, followed by extraction and purification steps .
Chemical Reactions Analysis
1,5-Diazabicyclo[3.2.2]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Cyclocarbonylation: It acts as a catalyst in the synthesis of benzothiazolones by reacting with 2-aminothiophenols and carbon dioxide.
Scientific Research Applications
1,5-Diazabicyclo[3.2.2]nonane has several applications in scientific research:
Biology: Its unique structure makes it a subject of study in biological research, particularly in understanding molecular interactions.
Mechanism of Action
The mechanism of action of 1,5-Diazabicyclo[3.2.2]nonane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of various complexes and intermediates, which are crucial in catalyzing chemical reactions. The pathways involved depend on the specific reaction and conditions under which the compound is used .
Comparison with Similar Compounds
1,5-Diazabicyclo[3.2.2]nonane can be compared with other similar compounds such as:
1,4-Diazabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but with different ring sizes and nitrogen positions.
1,4-Diazabicyclo[3.2.2]nonane: Another similar compound with slight variations in its molecular structure and properties.
These comparisons highlight the unique structural and chemical properties of this compound, making it distinct in its applications and reactivity.
Properties
IUPAC Name |
1,5-diazabicyclo[3.2.2]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-8-4-6-9(3-1)7-5-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQFUHFIBUCCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN(C1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182548 | |
| Record name | 1,5-Diazabicyclo(3.2.2)nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
283-47-6 | |
| Record name | 1,5-Diazabicyclo[3.2.2]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Diazabicyclo(3.2.2)nonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Diazabicyclo(3.2.2)nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![({[(1R,2R)-2-(uracil-1-yl)cyclopentyl]oxy}methyl)phosphonic acid](/img/structure/B1204288.png)
![(2S,3'S,4'S,4aR,5'R,6R,7R,7aS)-4a,5',6-tris(hydroxymethyl)spiro[3,6,7,7a-tetrahydrofuro[2,3-b][1,4]dioxine-2,2'-oxolane]-3',4',7-triol](/img/structure/B1204289.png)
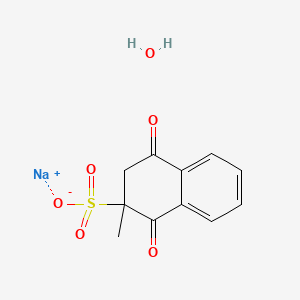

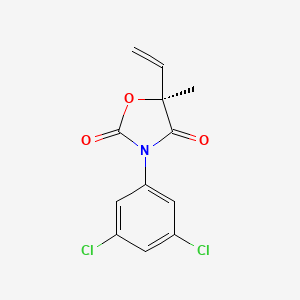
![(2S)-2-[(4-ethylbenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B1204299.png)
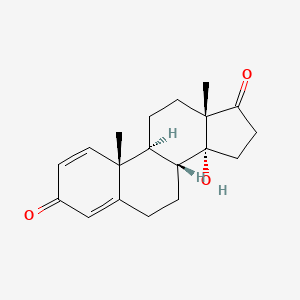
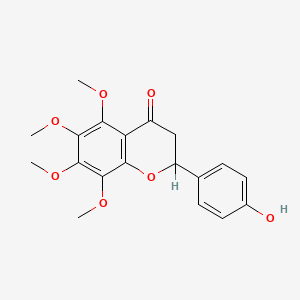
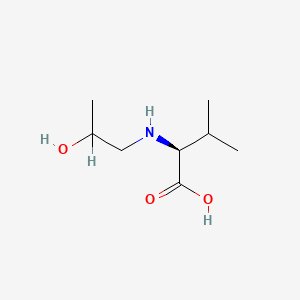
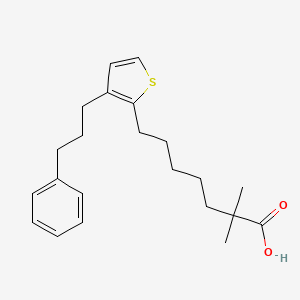
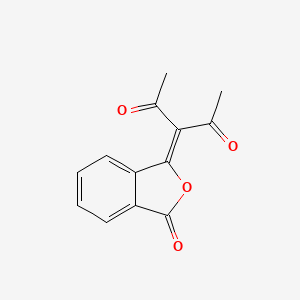
![2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1204308.png)

